Cas no 75-75-2 (Methanesulfonic acid)

Methaansulfonzuur (MSA) is een sterk organisch zuur met de chemische formule CH₃SO₃H. Het is een heldere, kleurloze vloeistof die goed oplosbaar is in water en verschillende organische oplosmiddelen. MSA wordt veel gebruikt als zuurkatalysator in organische synthese, elektroplating en als elektrolyt in batterijen. Een belangrijk voordeel is de hoge thermische stabiliteit en het niet-corrosieve karakter in vergelijking met anorganische zuren zoals zwavelzuur of zoutzuur. Bovendien is het biologisch afbreekbaar en minder schadelijk voor het milieu. MSA biedt uitstekende oplosbaarheid voor metalen en wordt vaak toegepast in de farmaceutische industrie vanwege zijn zuiverheid en lage toxiciteit.
Methanesulfonic acid structure
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
CAS-nummer:75-75-2
MF:CH4O3S
MW:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01

Methanesulfonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Methanesulfonic acid
    • MSA
    • Methanesulfonicacidaqsoln
    • Methanesulphonic acid
    • Methylsulfonic Acid
    • Mesic acid
    • Methanesulfonic Acid [for HPLC]
    • Sulfomethane
    • Alkanesulfonic acid
    • Methanesulfonicacid
    • Methane Sulfonic Acid
    • NSC3718
    • CCRIS 2783
    • methansulfonic acid
    • Methansulfonsaeure
    • NCGC00258626-01
    • EINECS 200-898-6
    • Mesylate
    • NSC-3718
    • NCGC00248914-01
    • CHEMBL3039600
    • UNII-12EH9M7279
    • Methanesulfonic acid, 99.5%
    • DTXCID806422
    • M0093
    • NSC 3718
    • CH3SO3H
    • EC 200-898-6
    • CHEBI:27376
    • Z281776238
    • Alkanesulfonate
    • Q414168
    • methylsulphonic acid
    • LACTIC ACID(DL)
    • methansulphonic acid
    • Methanesulfonic acid, >=99.0%, ReagentPlus(R)
    • Kyselina methansulfonova
    • Aliphatic sulfonate
    • A934985
    • methane sulphonic acid
    • methanesulphonic-acid-
    • methyl sulfonic acid
    • MsOH
    • WLN: WSQ1
    • F1908-0093
    • Kyselina methansulfonova [Czech]
    • Methanesulfonic acid, >=99.0%
    • METHANESULFONIC ACID [II]
    • AT25153
    • Methanesulfonic acid, Vetec(TM) reagent grade, 98%
    • metanesulfonic acid
    • DB-075013
    • ammoniummethanesulfonate
    • METHANESULFONIC ACID [MI]
    • InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
    • Mesylic acid
    • J-521696
    • 75-75-2
    • MFCD00007518
    • H3CSO3H
    • Methanesulfonic acid, for HPLC, >=99.5% (T)
    • BRN 1446024
    • Methanesulfonic Acid (CH3SO3H)
    • J1.465F
    • CAS-75-75-2
    • methane-sulfonic acid
    • Tox21_201073
    • EN300-29198
    • Methanesulfonic acid, anhydrous
    • AI3-28532
    • BP-12823
    • NS00004472
    • STL264182
    • Methanesulfonic acid, HPLC grade
    • CH3SO2OH
    • DTXSID4026422
    • 4-04-00-00010 (Beilstein Handbook Reference)
    • Methanesulfonic acid solution
    • METHANESULFONIC ACID [HSDB]
    • methyl-sulfonic acid
    • MeSO3H
    • M2059
    • AKOS009146947
    • HSDB 5004
    • METHANESULFONIC ACID (II)
    • CH4O3S
    • 12EH9M7279
    • 03S
    • MDL: MFCD00007518
    • Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
    • InChI-sleutel: AFVFQIVMOAPDHO-UHFFFAOYSA-N
    • LACHT: CS(=O)(=O)O
    • BRN: 1446024

Berekende eigenschappen

  • Exacte massa: 95.98810
  • Monoisotopische massa: 79.993
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 5
  • Aantal draaibare bindingen: 0
  • Complexiteit: 92.6
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -0.9
  • Topologisch pooloppervlak: 56.5A^2

Experimentele eigenschappen

  • Kleur/vorm: 无色或微棕色油状液体,低温下为固体。
  • Dichtheid: 1.319 g/mL at 25 °C
  • Smeltpunt: 17-19 °C (lit.)
  • Kookpunt: 167 °C/10 mmHg(lit.)
  • Vlampunt: 华氏:372.2 °F
    摄氏:189 °C
  • Brekindex: n20/D 1.416
  • Oplosbaarheid: water: soluble1,000 g/L at 20°C
  • Waterverdelingscoëfficiënt: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
  • Stabiliteit/houdbaarheid: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
  • PSA: 62.75000
  • LogboekP: 0.58480
  • Merck: 5954
  • Dampfdruk: <1 mmHg ( 20 °C)
  • Gevoeligheid: Light Sensitive & Hygroscopic
  • pka: -2.6(at 25℃)
  • Kleur/vorm: 70 wt. % in H2O
  • Oplosbaarheid: 溶于水、醇和醚,不溶于烷烃、苯、甲苯等,对沸水、热碱液不分解,对金属铁、铜和铅等有强烈腐蚀作用。

Methanesulfonic acid Beveiligingsinformatie

  • Symbool: GHS05
  • Prompt:危险
  • Signaalwoord:Danger
  • Gevaarverklaring: H314
  • Waarschuwingsverklaring: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
  • Vervoersnummer gevaarlijk materiaal:UN 3265 8/PG 2
  • WGK Duitsland:1
  • Code gevarencategorie: 21/22-34
  • Veiligheidsinstructies: S26-S36-S45-S1/2-S36/37/39
  • RTECS:PB1140000
  • Identificatie van gevaarlijk materiaal: C
  • Verpakkingsgroep:III
  • Gevaarsniveau:8
  • Gevaarklasse:8
  • PackingGroup:III
  • TSCA:Yes
  • Opslagvoorwaarde:2-8°C
  • Veiligheidstermijn:8
  • Verpakkingsgroep:III
  • Risicozinnen:R34

Methanesulfonic acid Douanegegevens

  • HS-CODE:2904100000
  • Douanegegevens:

    中国海关编码:

    2904100000

    概述:

    2904100000 仅含磺基的衍生物及其盐和乙酯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

Methanesulfonic acid Prijsmeer >>

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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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Apollo Scientific
OR322096-100g
Methanesulfonic acid
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£25.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥117.24 2022-02-23

Methanesulfonic acid Productiemethode

Productiemethode 1

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Productiemethode 2

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Productiemethode 3

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1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
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Anonymous, IP.com Journal, 2011, 11,

Productiemethode 4

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1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
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Productiemethode 5

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1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
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Anonymous, IP.com Journal, 2012, 12,

Productiemethode 6

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1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Referentie
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Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Productiemethode 7

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1.1 1 h, 0 °C
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Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
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Productiemethode 9

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1.1 Solvents: Toluene ;  3 h, 80 °C
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Productiemethode 10

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1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
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Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Productiemethode 11

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1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
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Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Productiemethode 12

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1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
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Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Productiemethode 13

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1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
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Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Productiemethode 14

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1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
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Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
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Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
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, Hungary, , ,

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
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Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Referentie
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Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 20

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Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Productiemethode 21

Reactievoorwaarden
1.1 Solvents: Ethanol ;  24 h, 25 - 35 °C
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Productiemethode 22

Reactievoorwaarden
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Referentie
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Anonymous, IP.com Journal, 2012, 12,

Productiemethode 23

Reactievoorwaarden
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
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Productiemethode 24

Reactievoorwaarden
Referentie
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Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Referentie
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Productiemethode 26

Reactievoorwaarden
1.1 1 h, 0 °C
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Productiemethode 27

Reactievoorwaarden
1.1 1 h, 0 °C
Referentie
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Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
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Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
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Productiemethode 30

Reactievoorwaarden
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Referentie
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, Hungary, , ,

Productiemethode 31

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
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Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Productiemethode 32

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
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Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Productiemethode 33

Reactievoorwaarden
1.1 Solvents: Toluene
Referentie
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Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Productiemethode 34

Reactievoorwaarden
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Referentie
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Productiemethode 35

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Referentie
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Productiemethode 36

Reactievoorwaarden
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 37

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 38

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Productiemethode 39

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 40

Reactievoorwaarden
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Productiemethode 41

Reactievoorwaarden
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Productiemethode 42

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Methanesulfonic acid Raw materials

Methanesulfonic acid Preparation Products

Methanesulfonic acid Leveranciers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:75-75-2)
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:75-75-2)Methanesulfonic acid
Ordernummer:sfd8017
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:75-75-2)Methanesulfonic acid
Ordernummer:LE455;LE13645;LE8311735
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
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Methanesulfonic acid Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:75-75-2)
SFD624
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid
sfd8017
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail